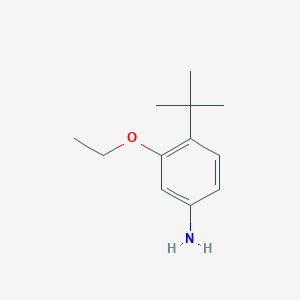
4-(tert-Butyl)-3-ethoxyaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(tert-Butyl)-3-ethoxyaniline: is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aryl or alkyl groups. This compound is characterized by the presence of a tert-butyl group and an ethoxy group attached to the benzene ring, along with an amino group. It is used in various chemical reactions and has applications in different fields, including organic synthesis and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(tert-Butyl)-3-ethoxyaniline can be achieved through several methods. One common approach involves the alkylation of aniline derivatives. For instance, starting with 4-nitroaniline, the nitro group can be reduced to an amino group, followed by the introduction of tert-butyl and ethoxy groups through Friedel-Crafts alkylation and etherification reactions, respectively. The reaction conditions typically involve the use of catalysts such as aluminum chloride and solvents like dichloromethane.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficiency and scalability. The use of flow microreactors has been reported to enhance the synthesis of tert-butyl esters, providing a more sustainable and versatile approach compared to traditional batch processes .
Análisis De Reacciones Químicas
Types of Reactions: 4-(tert-Butyl)-3-ethoxyaniline undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur, where the tert-butyl and ethoxy groups influence the reactivity and orientation of the substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Friedel-Crafts alkylation using aluminum chloride as a catalyst and alkyl halides as reagents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
Chemistry: 4-(tert-Butyl)-3-ethoxyaniline is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. It serves as a building block for the synthesis of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study the effects of substituted anilines on biological systems. It may also serve as a precursor for the synthesis of biologically active compounds.
Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new drugs with specific pharmacological properties. Its derivatives may exhibit activity against certain diseases or conditions.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. It is also employed in the manufacture of polymers and resins.
Mecanismo De Acción
The mechanism of action of 4-(tert-Butyl)-3-ethoxyaniline involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in various chemical reactions, where the amino group participates in nucleophilic substitution or addition reactions. The tert-butyl and ethoxy groups influence the compound’s reactivity and stability, affecting its overall behavior in chemical and biological systems.
Comparación Con Compuestos Similares
4-tert-Butylaniline: Similar structure but lacks the ethoxy group.
4-tert-Butylphenol: Contains a hydroxyl group instead of an amino group.
4-tert-Butylcatechol: Contains two hydroxyl groups on the benzene ring.
Uniqueness: 4-(tert-Butyl)-3-ethoxyaniline is unique due to the presence of both tert-butyl and ethoxy groups, which confer distinct chemical properties and reactivity. The combination of these groups with the amino functionality makes it a versatile compound for various applications in organic synthesis and industrial processes.
Propiedades
Fórmula molecular |
C12H19NO |
|---|---|
Peso molecular |
193.28 g/mol |
Nombre IUPAC |
4-tert-butyl-3-ethoxyaniline |
InChI |
InChI=1S/C12H19NO/c1-5-14-11-8-9(13)6-7-10(11)12(2,3)4/h6-8H,5,13H2,1-4H3 |
Clave InChI |
CAWPODZJMNTEAC-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=CC(=C1)N)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


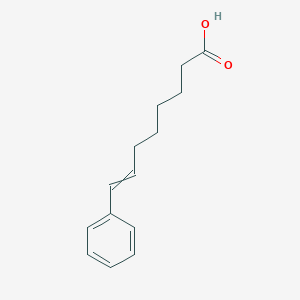
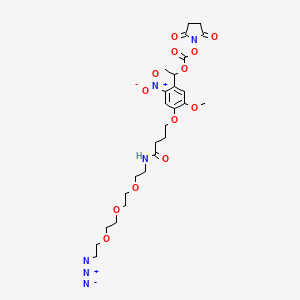

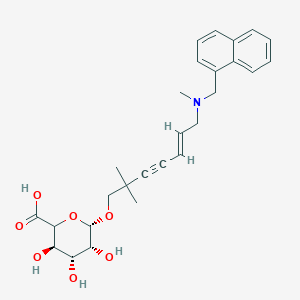
![1-Methyl-4-[4-[(trimethylsilyl)ethynyl]phenyl]-1H-pyrazole](/img/structure/B13716314.png)
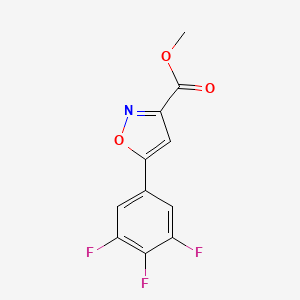
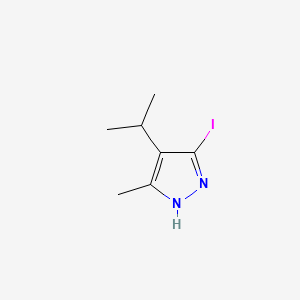
![4-[6-Hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]benzoyl]benzo[b]thien-2-yl]phenyl-beta-D-glucopyranosiduronic Acid](/img/structure/B13716334.png)
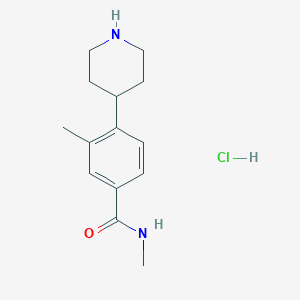
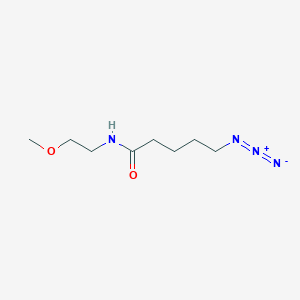

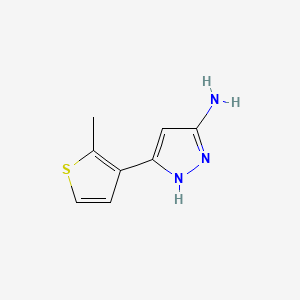
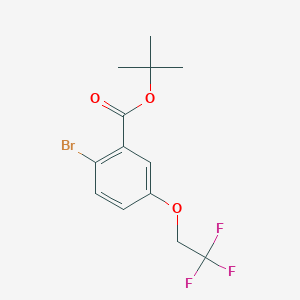
![(+/-)-(E)-Methyl-2-[(E)-hydroxyimino]-5-nitro-6-methoxy-3-hexeneamide](/img/structure/B13716371.png)
